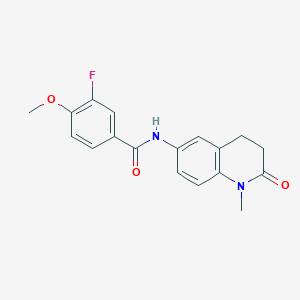

3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluoro and methoxy group on the benzene ring, along with a quinoline moiety

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c1-21-15-6-5-13(9-11(15)4-8-17(21)22)20-18(23)12-3-7-16(24-2)14(19)10-12/h3,5-7,9-10H,4,8H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDUEYVFRKEEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

Introduction of the Fluoro and Methoxy Groups: The benzene ring is functionalized with fluoro and methoxy groups through electrophilic aromatic substitution reactions.

Amide Bond Formation: The final step involves coupling the quinoline derivative with the functionalized benzene ring using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the quinoline moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 3-fluoro-4-hydroxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Reduction: Formation of 3-fluoro-4-methoxy-N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the fluoro group, which may affect its reactivity and biological activity.

3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both fluoro and methoxy groups in 3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide imparts unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-Fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a quinoline derivative and a benzamide moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The IUPAC name for this compound indicates its complex structure, which includes a fluoro group, a methoxy group, and a tetrahydroquinoline derivative. The molecular formula is , and it has a molecular weight of approximately 320.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H18FN2O3 |

| Molecular Weight | 320.34 g/mol |

| IUPAC Name | 3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

| CAS Number | 922105-90-6 |

Anticancer Properties

Recent studies have indicated that compounds similar to 3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer activity. Research focusing on bromodomain-containing proteins (BCPs) suggests that targeting these proteins can inhibit tumor growth and promote apoptosis in cancer cells. The compound's structural features may allow it to interact with BCPs effectively, potentially leading to therapeutic applications in oncology .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal promising results against various bacterial strains. The presence of the methoxy and fluoro groups is hypothesized to enhance the compound's lipophilicity and facilitate membrane penetration, thus increasing its efficacy against pathogens.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are critical for cell proliferation and survival in cancerous cells. By disrupting these pathways, the compound may induce cell cycle arrest and apoptosis. Additionally, its ability to modulate inflammatory responses through the inhibition of BCPs could provide dual benefits in treating both cancer and inflammatory diseases .

Study 1: Antitumor Activity Evaluation

A study published in Nature Communications explored the effects of related compounds on various cancer cell lines. The findings indicated that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 50 µM against breast cancer cells. The study highlighted the importance of further optimizing these compounds for enhanced selectivity and potency against specific cancer types .

Study 2: Antimicrobial Efficacy

In another research effort documented in Frontiers in Microbiology, the antimicrobial activity of quinoline derivatives was assessed. The study found that derivatives with fluoro and methoxy substitutions demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.

Future Directions

Research into 3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is ongoing, with several key areas identified for future investigation:

- Optimization of Biological Activity : Structural modifications may enhance potency and selectivity.

- In Vivo Studies : Transitioning from in vitro findings to animal models to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound will aid in understanding its full therapeutic potential.

Q & A

Q. Table 1: Comparative Bioactivity of Analogues

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Parent compound (methoxy) | CDK2 | 120 | 1.0 |

| Ethoxy analogue | CDK2 | 95 | 1.8 |

| Fluoro-methoxy derivative | Protease X | 450 | 0.5 |

Q. Table 2: Stability Under Physiological Conditions

| Condition | Degradation Rate (%/24h) | Major Degradation Product |

|---|---|---|

| pH 7.4, 37°C | 15% | Oxo-quinoline derivative |

| pH 2.0, 37°C | 5% | Unchanged |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.